2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS No.:
Cat. No.: VC18374143
Molecular Formula: C12H14BBrN2O5
Molecular Weight: 356.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BBrN2O5 |
|---|---|
| Molecular Weight | 356.97 g/mol |
| IUPAC Name | 2-(5-bromo-2-ethoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
| Standard InChI | InChI=1S/C12H14BBrN2O5/c1-3-19-12-9(4-8(14)5-15-12)13-20-10(17)6-16(2)7-11(18)21-13/h4-5H,3,6-7H2,1-2H3 |
| Standard InChI Key | HCDXJVBLVMZEBD-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2OCC)Br |
Introduction
Structural and Chemical Characterization
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₄BBrN₂O₅ and a molecular weight of 356.97 g/mol. The structure features a pyridine ring substituted with a bromine atom at position 5 and an ethoxy group at position 2. The dioxazaborocane moiety, a six-membered ring containing boron, oxygen, and nitrogen atoms, is methyl-substituted at position 6 (Figure 1).
Key Structural Features
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Pyridine Core: The bromine atom at C5 enhances electrophilic reactivity, while the ethoxy group at C2 contributes to steric and electronic modulation .
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Dioxazaborocane Ring: The boron atom exhibits a trigonal planar geometry, typical of sp² hybridization, with two oxygen and one nitrogen atom forming the coordination sphere . The methyl group at C6 stabilizes the ring through steric effects .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 356.97 g/mol | |
| Purity | ≥95% | |
| Solubility | Limited in polar solvents | |
| Stability | Air-stable as MIDA boronate |
Synthesis and Purification
The synthesis involves a multi-step protocol leveraging boron-based coupling strategies:
Synthetic Pathway
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Pyridine Functionalization:
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Dioxazaborocane Formation:
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Purification:
Optimization Considerations
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Temperature: Reactions are conducted at 0–25°C to prevent boronate hydrolysis .
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Solvent: Anhydrous dichloromethane minimizes side reactions.
Reactivity and Applications
Chemical Reactivity
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Suzuki-Miyaura Coupling: The MIDA boronate acts as a stable precursor for cross-coupling reactions, enabling aryl-aryl bond formation (Figure 2) .
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Electrophilic Substitution: The bromine atom facilitates further functionalization (e.g., amination, cyanation) .
Material Science Applications
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Coordination Polymers: Boron-nitrogen coordination sites enable metal-organic framework (MOF) synthesis .
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Luminescent Materials: Pyridine-boron complexes emit blue light (λₑₘ: 450 nm) .
Future Directions
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